molecular formula C21H29NO5 B4077644 N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4077644
M. Wt: 375.5 g/mol
InChI Key: QCHZPKKKEYJLTK-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine
  • 1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine

Uniqueness

N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO.C2H2O4/c1-6-9-18-15-16(4)14-17(5)19(18)21-13-12-20(10-7-2)11-8-3;3-1(4)2(5)6/h6-8,14-15H,1-3,9-13H2,4-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZPKKKEYJLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC=C)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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